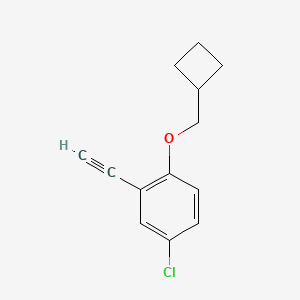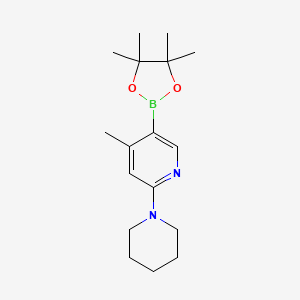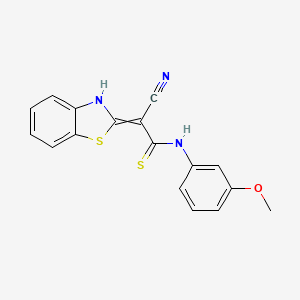
2-Benzothiazol-2-yl-3-mercapto-3-(3-methoxy-phenylamino)-acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzothiazol-2-yl-3-mercapto-3-(3-methoxy-phenylamino)-acrylonitrile is a complex organic compound that features a benzothiazole ring, a mercapto group, and a methoxy-phenylamino group attached to an acrylonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazol-2-yl-3-mercapto-3-(3-methoxy-phenylamino)-acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Mercapto Group: The mercapto group can be introduced via thiolation reactions, often using thiourea or other sulfur-containing reagents.
Attachment of Methoxy-Phenylamino Group: This step involves the coupling of a methoxy-substituted aniline derivative with the intermediate compound, typically through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Formation of Acrylonitrile Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, leading to the formation of disulfides or sulfoxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiazole ring and the methoxy-phenylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under conditions that favor substitution reactions.
Major Products
Oxidation Products: Disulfides, sulfoxides, and sulfones.
Reduction Products: Primary amines, secondary amines, and other reduced derivatives.
Substitution Products: Various substituted benzothiazole derivatives and methoxy-phenylamino derivatives.
科学研究应用
Chemistry
In chemistry, 2-Benzothiazol-2-yl-3-mercapto-3-(3-methoxy-phenylamino)-acrylonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Researchers may study its activity against various diseases, including cancer, infections, and inflammatory conditions. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of advanced materials, such as polymers, coatings, and electronic components. Its unique chemical properties can enhance the performance and functionality of these materials.
作用机制
The mechanism of action of 2-Benzothiazol-2-yl-3-mercapto-3-(3-methoxy-phenylamino)-acrylonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects can be attributed to its ability to modulate the activity of these targets, leading to changes in cellular signaling pathways, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
2-Benzothiazol-2-yl-3-mercapto-3-(4-methoxy-phenylamino)-acrylonitrile: Similar structure with a different position of the methoxy group.
2-Benzothiazol-2-yl-3-mercapto-3-(3-chloro-phenylamino)-acrylonitrile: Similar structure with a chloro group instead of a methoxy group.
2-Benzothiazol-2-yl-3-mercapto-3-(3-methyl-phenylamino)-acrylonitrile: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
2-Benzothiazol-2-yl-3-mercapto-3-(3-methoxy-phenylamino)-acrylonitrile is unique due to the specific combination of functional groups and their positions on the molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its methoxy-phenylamino group, in particular, may confer specific interactions with biological targets that are not observed with other similar compounds.
属性
分子式 |
C17H13N3OS2 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC 名称 |
2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(3-methoxyphenyl)ethanethioamide |
InChI |
InChI=1S/C17H13N3OS2/c1-21-12-6-4-5-11(9-12)19-16(22)13(10-18)17-20-14-7-2-3-8-15(14)23-17/h2-9,20H,1H3,(H,19,22) |
InChI 键 |
GOJRGLJEVMOSPW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3-oxazolidin-2-one](/img/structure/B15340264.png)

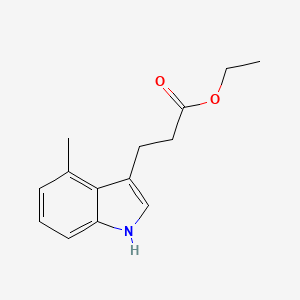
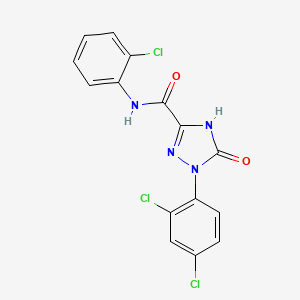
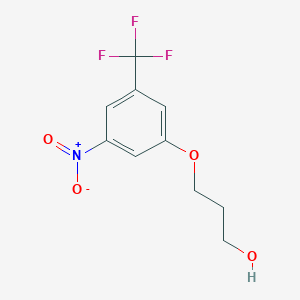
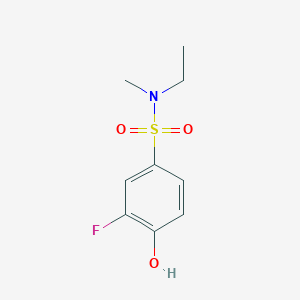
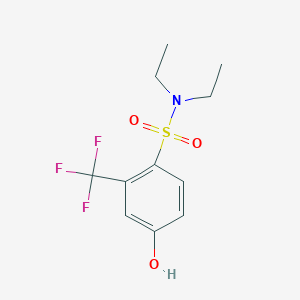
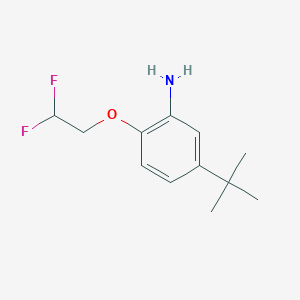
![2-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetic acid](/img/structure/B15340303.png)
![[Dimethylamino-(1-oxidopyridin-1-ium-2-yl)sulfanylmethylidene]-dimethylazanium;pentafluoro-lambda5-phosphane;fluoride](/img/structure/B15340312.png)
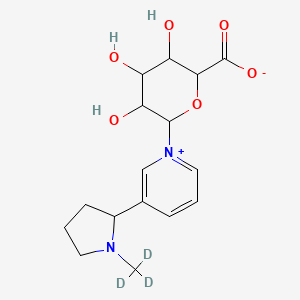
![2-(5-(3,4-Dimethoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B15340325.png)
